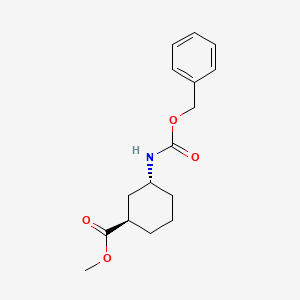![molecular formula C16H15NO4 B11838809 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- CAS No. 56632-95-2](/img/structure/B11838809.png)
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- is a chemical compound known for its significant biological activities. It is a β2-adrenergic receptor agonist, which means it can bind to and activate β2-adrenergic receptors, leading to various physiological effects . This compound also exhibits anti-inflammatory properties by inhibiting the production of nitric oxide in certain cell types .
Preparation Methods
The synthesis of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves several steps. One common synthetic route includes the reduction of a precursor compound followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroquinone derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to modulate β2-adrenergic receptors makes it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine: Its anti-inflammatory properties are of interest in the development of new therapeutic agents for inflammatory diseases.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves its binding to β2-adrenergic receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as muscle relaxation and anti-inflammatory effects . The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .
Comparison with Similar Compounds
Similar compounds to 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- include other β2-adrenergic receptor agonists and catecholamine derivatives. Some examples are:
Isoproterenol: A synthetic catecholamine and β2-adrenergic receptor agonist.
Salbutamol: Another β2-adrenergic receptor agonist commonly used in asthma treatment.
Dopamine: A naturally occurring catecholamine with various physiological roles.
What sets 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- apart is its unique structure, which allows it to exhibit both β2-adrenergic receptor agonist activity and anti-inflammatory properties .
Properties
CAS No. |
56632-95-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2 |
InChI Key |
KSDGTGRBKWQATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)
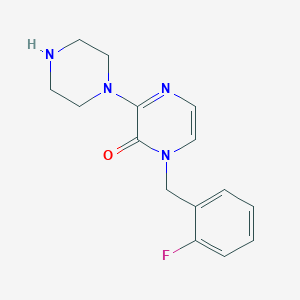
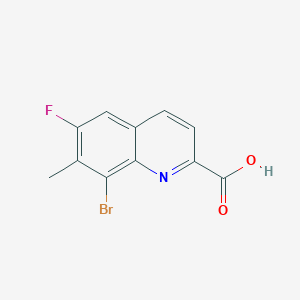
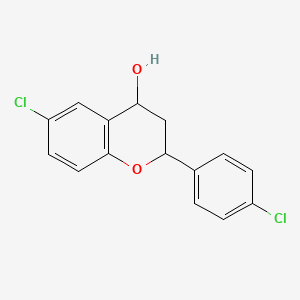
![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
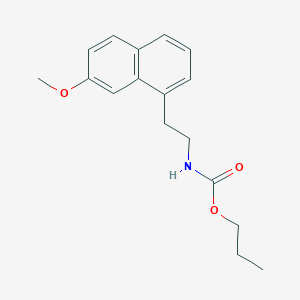
![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)


